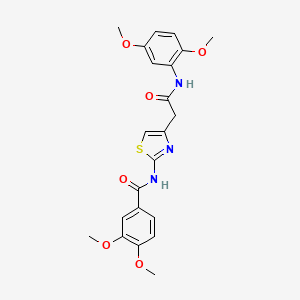

N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide” is a derivative of thiazole . Thiazole derivatives have been the subject of considerable interest for designing new antimicrobial agents . They have shown significant therapeutic potential .

Synthesis Analysis

The synthesis of thiazole derivatives involves the use of 2-aminothiophenol and aromatic aldehydes . The synthetic protocol has good compatibility with electron-withdrawing and electron-donating groups .Molecular Structure Analysis

The thiazole nucleus is a prominent feature in the structure of many authorized antimicrobials . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

Thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .Scientific Research Applications

Hypoxia-Selective Antitumor Agents

N-(4-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide has been studied for its role as a hypoxia-selective antitumor agent. Research shows that certain derivatives exhibit selective toxicity towards hypoxic cells, indicating potential use in targeted cancer therapy. Specifically, a series of regioisomers of this compound demonstrated varying degrees of cytotoxicity to cells under hypoxic conditions, highlighting its potential for further investigation in cancer treatment (Palmer et al., 1996).

Synthesis and Characterization in Polyimides

The compound has been used in the synthesis and characterization of novel polyimides. These materials, synthesized from new diamines incorporating the compound, have shown potential applications due to their solubility in organic solvents and thermal stability. This research suggests its utility in the development of new polymeric materials with enhanced properties (Butt et al., 2005).

Novel Kinesin Spindle Protein Inhibitors

Studies have also explored the use of this compound in the development of kinesin spindle protein (KSP) inhibitors. These inhibitors, such as AZD4877, demonstrate significant potential as anticancer agents by arresting cells in mitosis and inducing cell death. This points to its possible applications in the treatment of various cancers (Theoclitou et al., 2011).

Antibacterial and Antifungal Applications

Derivatives of this compound have been synthesized and tested for their antibacterial and antifungal activities. Some derivatives have shown promising activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, as well as against fungal strains. This indicates its potential utility in the development of new antimicrobial agents (Palkar et al., 2017).

Corrosion Inhibition

Research on thiazoles, a related class of compounds, has demonstrated their effectiveness as corrosion inhibitors, particularly for copper surfaces. This suggests potential applications of similar compounds, including this compound, in materials science for protecting metals from corrosion (Farahati et al., 2019).

Mechanism of Action

Target of action

The compound contains a thiazole ring, which is a common structural motif in many biologically active molecules . Thiazole derivatives have been found to interact with a variety of biological targets, including DNA and topoisomerase II .

Mode of action

For example, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .

Biochemical pathways

Given the potential interaction with dna and topoisomerase ii, it’s likely that this compound could affect pathways related to dna replication and cell division .

Result of action

If it does interact with dna and topoisomerase ii as other thiazole derivatives do, it could potentially cause cell death .

Future Directions

Properties

IUPAC Name |

N-[4-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O6S/c1-28-15-6-8-17(29-2)16(11-15)24-20(26)10-14-12-32-22(23-14)25-21(27)13-5-7-18(30-3)19(9-13)31-4/h5-9,11-12H,10H2,1-4H3,(H,24,26)(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXYYSTUNVDBJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2961725.png)

![1-[(4-Chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2961729.png)

![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2961731.png)

![2-[(8-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)amino]pyrimidine-5-carbaldehyde](/img/structure/B2961733.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2961737.png)

![7-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961744.png)

![N-(4-fluorobenzyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2961745.png)